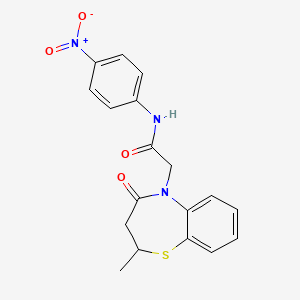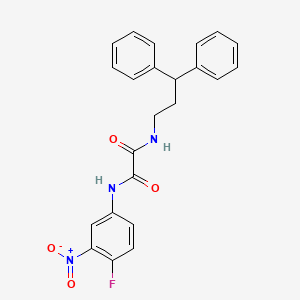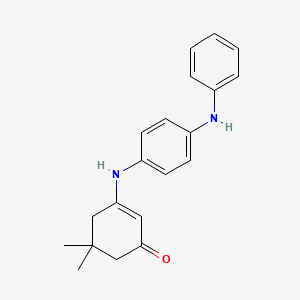![molecular formula C13H9ClN2OS2 B2960680 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-64-0](/img/structure/B2960680.png)
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with a unique ring structure. It has a wide range of applications in scientific research, due to its wide range of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the condensation of 2-chlorobenzoyl isothiocyanate with 2-amino-4-methylthiophene to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione, which is then oxidized to the desired product using hydrogen peroxide and a catalyst.
Starting Materials
2-chlorobenzoyl isothiocyanate, 2-amino-4-methylthiophene, Hydrogen peroxide, Catalyst
Reaction
Step 1: Condensation of 2-chlorobenzoyl isothiocyanate with 2-amino-4-methylthiophene in the presence of a base to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione., Step 2: Oxidation of 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione using hydrogen peroxide and a catalyst to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Mecanismo De Acción
The mechanism of action of 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound binds to certain proteins, which then activates or inhibits certain biochemical pathways. This can lead to a variety of physiological effects, depending on the target protein.
Efectos Bioquímicos Y Fisiológicos
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain proteins, which can lead to a decrease in inflammation. It has also been shown to have anti-tumor effects, and has been used in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound can be toxic in high doses, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the development of new drugs and drug delivery systems based on the compound. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its biochemical and physiological effects. Finally, further research could lead to the development of new methods for the synthesis of the compound.
Aplicaciones Científicas De Investigación
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on the body. It has also been used in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-8(6-19-11(10)12(17)16-13)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQUUUVMRMDVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)
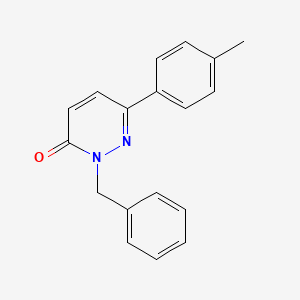

![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)
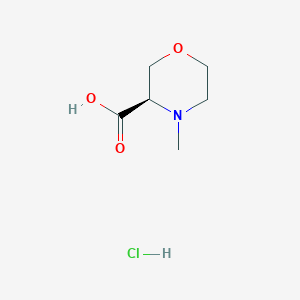
![1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine](/img/structure/B2960611.png)
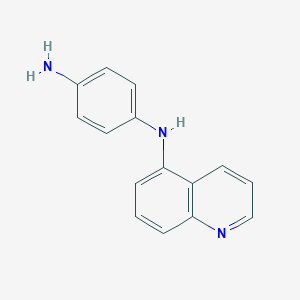
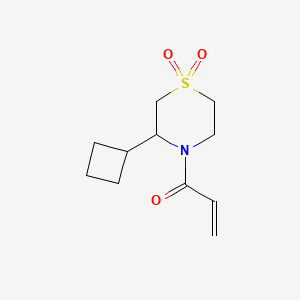
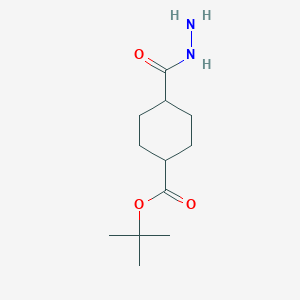
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2960617.png)
